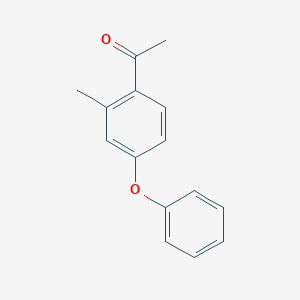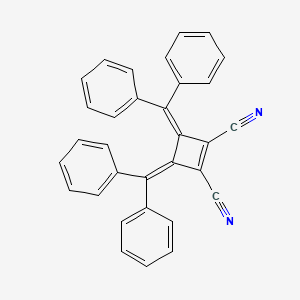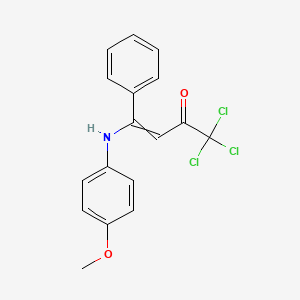
Acetic acid;5-methyl-2-prop-2-enylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;5-methyl-2-prop-2-enylphenol is a compound that combines the properties of acetic acid and a phenolic structure with a methyl and prop-2-enyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;5-methyl-2-prop-2-enylphenol can be achieved through several methods. One common approach involves the alkylation of 5-methyl-2-prop-2-enylphenol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve the continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a high yield and purity of the final product. Catalysts such as zeolites or metal oxides may be used to enhance the reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Acetic acid;5-methyl-2-prop-2-enylphenol can undergo oxidation reactions to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can lead to the formation of hydroquinones or other reduced forms. Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic aromatic substitution reactions are common for phenolic compounds. Halogenation, nitration, and sulfonation can occur using reagents like bromine, nitric acid, and sulfuric acid, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Bromine in acetic acid for bromination; concentrated nitric acid for nitration.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Hydroquinones and other reduced forms.
Substitution: Halogenated, nitrated, or sulfonated phenolic compounds.
Applications De Recherche Scientifique
Acetic acid;5-methyl-2-prop-2-enylphenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties and effects on cellular processes.
Medicine: Investigated for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of acetic acid;5-methyl-2-prop-2-enylphenol involves its interaction with various molecular targets. The phenolic structure allows it to act as an antioxidant by donating hydrogen atoms to neutralize free radicals. Additionally, its acetic acid moiety can participate in esterification reactions, modifying biological molecules and affecting cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol: A simpler phenolic compound with similar reactivity but lacking the methyl and prop-2-enyl substituents.
5-Methyl-2-prop-2-enylphenol: Similar structure but without the acetic acid moiety.
Acetic acid: A simple carboxylic acid without the phenolic structure.
Uniqueness
Acetic acid;5-methyl-2-prop-2-enylphenol is unique due to its combined phenolic and acetic acid functionalities, which confer both antioxidant and acidic properties. This dual functionality makes it versatile for various applications in research and industry.
Propriétés
Numéro CAS |
59324-54-8 |
|---|---|
Formule moléculaire |
C12H16O3 |
Poids moléculaire |
208.25 g/mol |
Nom IUPAC |
acetic acid;5-methyl-2-prop-2-enylphenol |
InChI |
InChI=1S/C10H12O.C2H4O2/c1-3-4-9-6-5-8(2)7-10(9)11;1-2(3)4/h3,5-7,11H,1,4H2,2H3;1H3,(H,3,4) |
Clé InChI |
FZWRGSPYDPYLMC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)CC=C)O.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(E)-N-Phenyl-1-[2-(piperidin-1-yl)phenyl]methanimine](/img/structure/B14608687.png)

![N-[(4-Fluorophenyl)methyl]-N,N-dimethyldodecan-1-aminium chloride](/img/structure/B14608700.png)


![5,6-Bis[4-(methylsulfanyl)phenyl]-1,2,4-triazine-3(2H)-thione](/img/structure/B14608708.png)

![5-[5-(4-methoxyphenyl)furan-2-yl]-2H-tetrazole](/img/structure/B14608715.png)
![1,2-Dimethylbicyclo[2.2.2]octane](/img/structure/B14608725.png)
![1-Bromo-4-[4-(4-propylphenyl)phenyl]benzene](/img/structure/B14608733.png)
![Acetic acid;tricyclo[4.2.1.03,7]nonan-8-ol](/img/structure/B14608740.png)
![[5-(2,4-Dichlorophenoxy)-2-nitrophenyl]acetic acid](/img/structure/B14608754.png)
